3-Amino-N-cyclopropyl-2-methoxybenzamide
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Overview
Description
3-Amino-N-cyclopropyl-2-methoxybenzamide is an organic compound with the molecular formula C11H14N2O2 It is a benzamide derivative, characterized by the presence of an amino group at the 3-position, a cyclopropyl group attached to the nitrogen atom, and a methoxy group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclopropyl-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxybenzoic acid and cyclopropylamine.
Amidation Reaction: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-2-methoxybenzamide.
Nitration and Reduction: The N-cyclopropyl-2-methoxybenzamide undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group at the 3-position. The nitro group is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the nitration and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclopropyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-Nitro-N-cyclopropyl-2-methoxybenzamide.
Reduction: this compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-cyclopropyl-2-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclopropyl-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclopropyl and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-cyclopropyl-4-methoxybenzamide: Similar structure but with the methoxy group at the 4-position.
3-Amino-N-cyclopropyl-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
3-Amino-N-cyclopropyl-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-Amino-N-cyclopropyl-2-methoxybenzamide is unique due to the specific positioning of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct binding interactions and pharmacological properties compared to its analogs.
Properties
IUPAC Name |
3-amino-N-cyclopropyl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-8(3-2-4-9(10)12)11(14)13-7-5-6-7/h2-4,7H,5-6,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCQZFFBYSSRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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